

# Bivamelagon (LB54640): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Chemical Structure, Physicochemical Properties, and Clinical Evaluation of a Novel Oral Melanocortin-4 Receptor Agonist

## Introduction

**Bivamelagon** (formerly LB54640) is an investigational, orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem Life Sciences and now licensed by Rhythm Pharmaceuticals, **Bivamelagon** offers a potential advantage over existing therapies due to its oral route of administration.[1] This document provides a comprehensive technical overview of **Bivamelagon**'s chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical development, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

# **Chemical Structure and Properties**

**Bivamelagon** is a complex polycyclic molecule with multiple stereocenters critical for its binding affinity to the MC4R.[3] Its chemical identity has been established through various analytical methods.

Table 1: Chemical Identifiers for **Bivamelagon** (LB54640)



| Identifier        | Value                                                                                                                                                                         |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-<br>chlorophenyl)pyrrolidine-3-carbonyl]-5-<br>(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-<br>N-(4-methylcyclohexyl)propanamide |
| CAS Number        | 2641595-54-0                                                                                                                                                                  |
| Molecular Formula | C35H53CIN4O4                                                                                                                                                                  |
| SMILES            | CC1CCC(CC1)N([C@H]2CINVALID-LINK<br>C(=O)N5CCOCC5)C(=O)C(C)C                                                                                                                  |
| InChI Key         | QLOCFNAGHBVTJD-JBHFHXMJSA-N                                                                                                                                                   |

Table 2: Physicochemical and Pharmacokinetic Properties of **Bivamelagon** (LB54640)

| Property             | Value                 | Source |
|----------------------|-----------------------|--------|
| Molar Mass           | 629.28 g·mol-1        |        |
| Administration Route | Oral                  |        |
| EC50 (Luci assay)    | 0.562 nM              | _      |
| EC50 (cAMP assay)    | 36.5 nM               | _      |
| Ki                   | 65 nM                 | _      |
| Solubility in DMSO   | 125 mg/mL (198.64 mM) | -      |

# **Mechanism of Action and Signaling Pathway**

**Bivamelagon** is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R is a key component of the leptin-melanocortin pathway, which plays a crucial role in regulating energy homeostasis, including appetite and weight. Upon binding to MC4R, **Bivamelagon** activates the receptor, initiating a downstream signaling cascade that is believed to lead to reduced food intake and increased energy expenditure.



The proposed signaling pathway for **Bivamelagon**'s action on MC4R is depicted below.



Click to download full resolution via product page



Caption: **Bivamelagon** activates the MC4R, leading to a signaling cascade that modulates neuronal activity to decrease appetite and increase energy expenditure.

# **Clinical Development and Experimental Protocols**

**Bivamelagon** is currently in Phase 2 clinical development for the treatment of acquired hypothalamic obesity and other rare genetic obesities.

### **Phase 1 Clinical Trial**

A first-in-human, Phase 1 trial was conducted in healthy overweight adults to assess the safety, tolerability, and pharmacokinetics of **Bivamelagon**.

- Study Design: Randomized, placebo-controlled, dose-escalation study.
- Key Findings: The trial demonstrated dose-dependent weight reduction and a favorable safety profile. Notably, no significant changes in blood pressure or heart rate were observed, and there were no occurrences of hyperpigmentation, a side effect associated with some other MC4R agonists.

## **Phase 2 Clinical Trials**

Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of **Bivamelagon** in specific patient populations.

#### 3.2.1. The SIGNAL Trial (NCT06046443)

- Objective: To assess the efficacy and safety of **Bivamelagon** in patients with acquired hypothalamic obesity.
- Study Design: A randomized, placebo-controlled, double-blind study.
- Participants: Approximately 28 patients aged 12 years and older with acquired hypothalamic obesity.
- Intervention: Patients are randomized to receive one of three daily oral doses of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks, with a potential open-label extension for up to 52 weeks.



- Primary Endpoint: Change from baseline in body mass index (BMI) after 14 weeks of treatment.
- Topline Results: **Bivamelagon** achieved statistically significant and clinically meaningful reductions in BMI at 14 weeks. Specifically, the 600mg cohort showed a -9.3% BMI reduction, the 400mg cohort a -7.7% reduction, and the 200mg cohort a -2.7% reduction, compared to a 2.2% increase in the placebo group. Patients in the 400mg and 600mg cohorts also reported a significant reduction in hunger scores. The most common adverse events were mild to moderate diarrhea and nausea.

#### 3.2.2. The ROUTE Trial (NCT06041841)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of Bivamelagon in patients with rare genetic disorders of obesity.
- Study Design: A single-arm, open-label study.
- Participants: Approximately five patients with pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.
- Intervention: Participants receive a once-daily oral dose of **Bivamelagon** for up to 52 weeks.
- Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.

The workflow for the Phase 2 SIGNAL trial is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Workflow of the randomized, placebo-controlled Phase 2 SIGNAL trial for **Bivamelagon** in patients with acquired hypothalamic obesity.

# **Preclinical Efficacy**



The efficacy of **Bivamelagon** has been evaluated in rodent models of obesity.

- On-Target Effect: Studies using MC4R knock-out mice demonstrated that the weight loss effects of **Bivamelagon** were completely absent, confirming its on-target action through the MC4R pathway.
- Diet-Induced Obesity (DIO) Models: In both DIO mice and rats, once-daily oral administration of **Bivamelagon** led to significant suppression of appetite and substantial weight loss.
- Energy Expenditure: In KK-Ay mice, a model of genetic obesity, **Bivamelagon** was shown to significantly increase energy expenditure compared to a pair-fed group.

## Conclusion

**Bivamelagon** (LB54640) is a promising oral MC4R agonist with a well-defined chemical structure and mechanism of action. Clinical data from Phase 1 and interim Phase 2 trials suggest a favorable safety and efficacy profile for the treatment of acquired hypothalamic obesity and potentially other rare genetic obesities. The oral route of administration represents a significant potential advantage for patient convenience and compliance. Ongoing and future clinical studies will be crucial in further establishing the therapeutic potential of **Bivamelagon** in these patient populations with high unmet medical needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bivamelagon Wikipedia [en.wikipedia.org]
- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Bivamelagon (2641595-54-0) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Bivamelagon (LB54640): A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12376734#bivamelagon-lb54640-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com